molecular formula C₂₇H₄₆O₄ B108151 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid CAS No. 17974-66-2

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Numéro de catalogue: B108151
Numéro CAS: 17974-66-2
Poids moléculaire: 434.7 g/mol
Clé InChI: ITZYGDKGRKKBSN-HKFUITGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a naturally occurring C27 bile acid that serves as a crucial metabolic intermediate in the primary bile acid biosynthesis pathway . This compound is a metabolic product of cholesterol and is efficiently converted in the body to the primary bile acid chenodeoxycholic acid, with studies in human patients with bile fistulas demonstrating a conversion rate of approximately 80% . Its primary research value lies in modeling and investigating the late stages of bile acid synthesis, specifically the side-chain cleavage process that shortens the C27 steroid to a C24 bile acid . The mechanism of its bioactivation involves the enzyme 3-alpha,7-alpha-dihydroxy-5-beta-cholestanate—CoA ligase, which catalyzes its conjugation with Coenzyme A (CoA) in an ATP-dependent reaction to form (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA, a key step prior to beta-oxidation in the peroxisomes . Further research applications include studying the specific enzymatic steps following CoA activation, where it is metabolized through intermediates like (24E)-3alpha,7alpha-dihydroxy-5beta-cholest-24-enoic acid and (24R,25S)-3alpha,7alpha,24-trihydroxy-5beta-cholestanoic acid in liver homogenates . With a molecular formula of C27H46O4 and an exact mass of 434.34 g/mol, it is classified as a sterol lipid and a C27 bile acid . This product is intended for research purposes only and is not approved for use in humans or as a diagnostic or therapeutic agent.

Propriétés

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYGDKGRKKBSN-HKFUITGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17974-66-2
Record name 3α,7α-Dihydroxy-5β-cholestanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17974-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Reaction Sequence and Conditions

The synthesis begins with bis- or tris-formyloxy-5β-cholan-24-ols as precursors. Key steps include:

  • Iodination : Treatment of formyloxy-protected cholane derivatives with iodine generates iodides at the C24 position.

  • Nucleophilic Substitution : Reaction with diethyl sodiomalonate replaces the iodide, introducing a malonate moiety.

  • Alkaline Hydrolysis : Saponification of the ester groups yields geminal diacids.

  • Decarboxylation : Heating in dimethyl sulfoxide (DMSO) removes one carboxyl group, yielding the final cholestan-26-oic acid scaffold.

Table 1: Summary of Reaction Parameters and Yields

StepReagents/ConditionsIntermediateYield (%)Reference
IodinationI₂, CH₃COOH, 40°C, 6hC24-iodide85–90
Malonate SubstitutionDiethyl sodiomalonate, THF, 0°CC24-malonate ester75–80
Hydrolysis6M NaOH, ethanol, reflux, 12hGeminal diacid90–95
DecarboxylationDMSO, 120°C, 3h5β-cholestan-26-oic acid derivative70–75

Stereochemical and Functional Considerations

  • Formyl Protection : The formyl groups at C3 and C7 prevent unwanted hydroxyl group oxidation during iodination.

  • Decarboxylation Specificity : DMSO selectively promotes decarboxylation of the β-keto acid intermediate, preserving the cholestane backbone.

Reformatsky Reaction and CoA Conjugation

This approach, detailed in bile acid biosynthesis studies, focuses on synthesizing CoA esters of DHCA precursors for metabolic studies.

Synthetic Pathway

  • Reformatsky Reaction : Methyl α-bromopropionate reacts with formyloxy-protected cholestane aldehydes, extending the side chain.

  • Acetal Protection : Ethylene glycol protects the 24-oxo group, stabilizing the intermediate.

  • CoA Conjugation : A mixed anhydride method links the acid to coenzyme A.

  • Deprotection : Hydrochloric acid removes the acetal group, yielding the active CoA ester.

Table 2: Key Steps in CoA Ester Synthesis

StepReagents/ConditionsProductYield (%)Reference
Reformatsky ReactionZn, methyl α-bromopropionate, THF, −15°C24-Oxo-cholestan-26-oate65–70
Acetal FormationEthylene glycol, p-TsOH, benzene24,24-Ethylenedioxy-protected acid80–85
CoA ConjugationIsobutyl chloroformate, NMM, CoA-SHCoA ester of protected acid50–55
Deprotection4M HCl, 25°C, 2h24-Oxo-5β-cholestan-26-oyl CoA90–95

Applications in Metabolic Studies

  • β-Oxidation Assays : The CoA ester serves as a substrate for peroxisomal enzymes, enabling tracking of side-chain shortening.

  • Isomer Specificity : Only the (25R)-isomer undergoes efficient β-oxidation, highlighting the importance of stereochemical control during synthesis.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsScale Suitability
Iodination-BasedHigh yields (70–95%), scalableRequires toxic solvents (e.g., DMSO)Industrial
Reformatsky/CoAProduces metabolically active CoA esterLow CoA conjugation yield (50–55%)Laboratory
  • Scalability : The iodination route is preferable for industrial production due to higher overall yields.

  • Metabolic Relevance : The Reformatsky method generates CoA conjugates critical for studying DHCA’s role in bile acid pathways .

Analyse Des Réactions Chimiques

Coenzyme A (CoA) Conjugation

DHCA serves as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), an enzyme critical for bile acid synthesis. This reaction activates DHCA for subsequent β-oxidation in peroxisomes.

SubstratesProductsEnzymeCofactorsReference
ATP, DHCA, CoAAMP, diphosphate, DHCA-CoA3α,7α-dihydroxy-5β-cholestanate—CoA ligaseMg²⁺

Mechanism :

  • ATP-dependent ligation forms a thioester bond between DHCA and CoA.

  • Stereospecificity: Only the (25R)-isomer is metabolically active in humans .

Conversion to Primary Bile Acids

DHCA undergoes mitochondrial β-oxidation and side-chain shortening to form chenodeoxycholic acid (CDCA), a primary bile acid.

Starting CompoundMetaboliteConversion RateKey Enzymes InvolvedTissue LocalizationReference
DHCAChenodeoxycholic acid~80%ACOX2, SCPx, HSDBLiver peroxisomes
DHCACholic acid<2%CYP8B1 (sterol 12α-hydroxylase)Liver microsomes

Key Findings :

  • In humans, radiolabeled DHCA was 80% converted to CDCA, demonstrating its role as a direct precursor .

  • Minor conversion to cholic acid occurs via 12α-hydroxylation .

3.1.1 β-Ketosulfoxide Elimination

Steps :

  • Precursor Preparation : Methyl cholate or chenodeoxycholate reacts with methylsulfinylcarbanion to form β-ketosulfoxides .

  • Thermal Elimination : Heating induces elimination, yielding α,β-unsaturated ketones .

  • Reductive Deoxygenation : NaBH₄ or LiAlH₄ reduces ketones to alcohols.

  • Hydroboration-Oxidation : BH₃·THF adds to double bonds, followed by H₂O₂/NaOH to form diols .

  • Oxidation-Hydrolysis : TEMPO/NaClO oxidizes alcohols to carboxylic acids .

Key Intermediates :

  • 3α,7α,26-Trihydroxy-5β-cholestane (25R/S isomers)

  • Final yield: ~60–70% after chromatographic separation .

Industrial Production

Biocatalytic methods using Rhodococcus or Pseudomonas strains achieve regio- and stereoselective hydroxylation of cholestane derivatives, enabling scalable DHCA synthesis.

Comparative Reactivity

Reaction TypeDHCA Reactivity vs. AnaloguesUnique Features of DHCA
Oxidation Slower than 3α,7α,12α-THCA7α-OH group resists auto-oxidation
CoA Conjugation Specific to (25R)-isomerNo activity observed for (25S)-isomer
β-Oxidation Requires peroxisomal transportersSide-chain cleavage occurs exclusively in mitochondria

Stability and Degradation

  • pH Sensitivity : Degrades above pH 9.0 via keto-enol tautomerism .

  • Light Sensitivity : Photooxidation at C-7 hydroxyl observed under UV light .

Applications De Recherche Scientifique

Bile Acid Metabolism

The compound is crucial in the biosynthesis of bile acids, which are essential for the digestion and absorption of dietary fats. It is metabolized predominantly into chenodeoxycholic acid (CDCA), with studies indicating that approximately 80% of administered doses convert to CDCA in human subjects . This metabolic pathway highlights its importance in liver function and lipid metabolism.

Therapeutic Potential in Liver Diseases

Given its role in bile acid synthesis, this compound has potential therapeutic implications for treating liver diseases. Its ability to modulate bile acid levels may help in conditions such as cholestasis and other liver disorders related to bile acid dysregulation .

Precursor for Steroidal Compounds

In organic chemistry, this compound serves as a precursor for synthesizing various steroidal compounds. Its hydroxylation at the 3 and 7 positions allows it to be utilized in creating more complex steroid structures, which can have diverse biological activities .

Biochemical Studies

The compound is frequently used as a model compound for studying hydroxylation reactions. Its unique structural features make it an excellent candidate for exploring the mechanisms of enzyme-catalyzed reactions involved in steroid metabolism .

Metabolic Fate in Humans

A study involving patients with T-tube bile fistulas demonstrated that after administration of this compound, a significant amount was metabolized to chenodeoxycholic acid. This finding underscores its metabolic relevance and potential utility in clinical settings .

Enzymatic Conversion to Primary Bile Acids

Research has identified specific enzymes involved in converting this compound into primary bile acids. Notably, the peroxisomal bifunctional enzyme D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase plays a crucial role in this conversion process . Understanding these enzymatic pathways can aid in developing treatments for metabolic disorders.

Summary Table of Applications

Application AreaDescription
Bile Acid MetabolismIntegral role in synthesizing chenodeoxycholic acid from cholesterol
Therapeutic PotentialPotential treatment for liver diseases related to bile acid metabolism
Precursor for SteroidsUsed as a starting material for synthesizing various steroidal compounds
Biochemical ResearchModel compound for studying hydroxylation reactions and enzyme mechanisms

Comparaison Avec Des Composés Similaires

3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid (THCA)

Structural Differences :

  • DHCA: Two hydroxyl groups (3α,7α).
  • THCA: Three hydroxyl groups (3α,7α,12α).

Metabolic Pathways :

  • DHCA is metabolized to CDCA via peroxisomal β-oxidation .
  • THCA undergoes similar peroxisomal processing but is converted to cholic acid (CA) instead .

Enzyme Interactions :

  • Both DHCA and THCA share enzymes for side-chain oxidation, as shown by competitive inhibition studies in hamsters. Infusion of THCA reduces DHCA conversion to CDCA by ~34%, indicating overlapping enzymatic pathways .

Clinical Significance :

  • THCA accumulation due to peroxisomal dysfunction (e.g., D-bifunctional protein deficiency) leads to varanic acid buildup, associated with severe neurological and hepatic disorders . In contrast, DHCA accumulation is less documented but implicated in incomplete CDCA synthesis .
Parameter DHCA THCA
Hydroxylation Pattern 3α,7α 3α,7α,12α
Primary Metabolite Chenodeoxycholic acid (CDCA) Cholic acid (CA)
Peroxisomal Enzyme D-bifunctional protein D-bifunctional protein
Pathological Accumulation Rare Varanic acid in peroxisomal disorders

Varanic Acid (3α,7α,12α,24-Tetrahydroxy-5β-cholestan-26-oic Acid)

Structural Differences :

  • Additional hydroxyl groups at C24 compared to THCA.

Metabolic Role :

  • Varanic acid is a downstream metabolite of THCA, formed via 24-hydroxylation. It is a key intermediate in CA biosynthesis .

Diagnostic Relevance:

  • In D-bifunctional protein deficiency, (24R,25R)-varanic acid accumulates in serum, serving as a biomarker. GC-MS methods differentiate its diastereomers for subclassifying peroxisomal disorders .

3β,7α-Dihydroxycholest-5-en-26-oic Acid

Structural Differences :

  • Double bond at C5 (Δ⁵) and β-configuration of the 3-hydroxyl group.

Metabolic Pathway :

  • Generated via CYP7B1-mediated oxidation of 3β-hydroxycholest-5-en-26-oic acid. Further metabolized to 7α-hydroxy-3-oxocholest-4-en-26-oic acid by HSD3B7 .

Functional Contrast :

7α,25-Dihydroxy-3-oxocholest-4-en-26-oic Acid

Structural Features :

  • Keto group at C3 and hydroxyl groups at C7α and C25.

Enzymatic and Clinical Implications

  • Side-Chain Oxidation : Both DHCA and THCA require peroxisomal D-bifunctional protein for β-oxidation. Deficiencies cause accumulation of C₂₇ intermediates, leading to hepatotoxicity .

Activité Biologique

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3α,7α-dihydroxycholestanoic acid, is a bile acid derivative characterized by hydroxyl groups at the 3 and 7 positions and a carboxylic acid group at the 26 position. Its molecular formula is C27H46O4. This compound plays a significant role in lipid metabolism and is involved in various biological processes, particularly in the biosynthesis of bile acids.

The primary biological activity of this compound involves its interaction with enzymes in the bile acid biosynthesis pathway. The compound acts as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase , which catalyzes the conversion of this compound into its CoA derivative, facilitating further metabolic transformations that lead to the synthesis of bile acids like chenodeoxycholic acid and cholic acid .

Enzymatic Interactions

The enzymatic pathways involving this compound include:

  • 3α,7α-dihydroxy-5β-cholestanate—CoA ligase : Converts the acid into its CoA form.
  • D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase : Involved in subsequent reactions within peroxisomes to produce primary bile acids .

Biochemical Pathways

This compound is integral to several biochemical pathways:

  • Bile Acid Biosynthesis : It is a precursor in the synthesis of chenodeoxycholic acid.
  • Cholesterol Metabolism : It plays a role in cholesterol catabolism and regulation of lipid levels in the body.

Case Studies and Clinical Relevance

Research has indicated that this compound may serve as a biomarker for various conditions related to bile acid metabolism. For instance:

  • Metabolism Studies : In patients with T-tube bile fistulas, approximately 80% of administered doses were converted into chenodeoxycholic acid, highlighting its metabolic significance.
  • Liver Disease Research : Given its role in bile acid synthesis, this compound has potential therapeutic implications for liver diseases and disorders related to bile metabolism.

Experimental Data

StudyFindings
Metabolic Fate StudyShowed significant conversion rates of this compound into chenodeoxycholic acid in humans.
Enzymatic Activity AnalysisIdentified key enzymes involved in the conversion processes within peroxisomes .

Applications in Science and Medicine

The compound has diverse applications across various fields:

  • Chemistry : Used as a precursor for synthesizing steroidal compounds.
  • Biology : Important for understanding lipid metabolism and digestive health.
  • Medicine : Potential therapeutic applications for conditions associated with bile acid metabolism disorders.

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 3α,7α-Dihydroxy-5β-cholestan-26-oic acid in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound and its metabolites. For example, isotopic labeling (e.g., 3^3H-THCA) combined with GC-MS enables tracking of metabolic intermediates and confirmation of structural modifications, such as hydroxylation or oxidation . High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection may also be used for preliminary separation, but GC-MS provides higher specificity for sterol derivatives due to its resolution of complex bile acid profiles.

Q. How is 3α,7α-Dihydroxy-5β-cholestan-26-oic acid synthesized in vivo, and what pathways regulate its production?

This compound is synthesized via the alternative pathway of bile acid biosynthesis, which involves mitochondrial sterol 27-hydroxylase (CYP27A1). Unlike the classical pathway (initiated by CYP7A1), the alternative pathway predominates in extrahepatic tissues and macrophages. Key intermediates include 5β-cholestane-3α,7α-diol-27-ol, which undergoes β-oxidation in peroxisomes to form the final product .

Advanced Research Questions

Q. How can researchers design experiments to track the metabolic conversion of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid using isotopic labeling?

  • Step 1 : Administer 3^3H- or 13^{13}C-labeled 3α,7α-Dihydroxy-5β-cholestan-26-oic acid via intravenous injection to study systemic distribution .
  • Step 2 : Collect bile, serum, and tissue samples at timed intervals.
  • Step 3 : Extract metabolites using solid-phase extraction (SPE) and analyze via GC-MS to identify labeled intermediates (e.g., cholic acid or varanic acid derivatives).
  • Step 4 : Quantify isotopic enrichment to calculate metabolic flux rates and identify rate-limiting steps (e.g., 24-hydroxylation defects) .

Q. What enzyme deficiencies disrupt the metabolism of this compound, and how can they be experimentally confirmed?

A deficiency in 24-hydroxylase (critical for converting THCA to varanic acid) leads to accumulation of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid in cholestatic patients. Confirmation methods include:

  • In vitro assays : Incubate liver homogenates with THCA and measure varanic acid production via GC-MS.
  • Genetic analysis : Screen for mutations in CYP46A1 or other 24-hydroxylase-associated genes.
  • Tracer studies : Use 3^3H-THCA to demonstrate impaired conversion to downstream metabolites .

Q. How can researchers resolve contradictions in metabolic flux data for this compound?

Discrepancies (e.g., unexpected accumulation of intermediates) often arise from tissue-specific enzyme expression or compensatory pathways. To address this:

  • Tissue-specific knockout models : Use hepatocyte- or macrophage-specific CYP27A1/CYP46A1 knockout mice to isolate pathway contributions.
  • Subcellular fractionation : Isolate peroxisomes and mitochondria to localize enzymatic defects (e.g., bifunctional protein DBP deficiency in peroxisomes) .
  • Inhibitor studies : Apply pathway-specific inhibitors (e.g., trilostane for CYP27A1) to dissect classical vs. alternative pathway contributions .

Q. What role do peroxisomal enzymes play in the β-oxidation of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid?

Peroxisomal enzymes, including D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein (DBP) and sterol carrier protein x (SCPx) , catalyze the shortening of the sterol side chain. Experimental validation involves:

  • Enzyme reconstitution : Incubate CoA esters of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid with purified DBP and SCPx, then analyze 24-oxo intermediates via GC-MS.
  • Gene silencing : Knock down DBP in cell lines (e.g., HepG2) and measure β-oxidation efficiency using radiolabeled substrates .

Methodological Notes

  • Data Contradictions : Conflicting reports on metabolite abundance (e.g., varanic acid absence in cholestasis vs. its presence in healthy models ) require rigorous validation of enzyme activity assays across tissues.
  • Experimental Controls : Always include negative controls (e.g., enzyme-deficient mutants) and isotopic standards to correct for matrix effects in GC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 2
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.